Sodium 4-methyl-2-oxopentanoate-1,2-13C2
Description
Sodium 4-methyl-2-oxopentanoate-1,2-¹³C₂ (CAS: 2483736-09-8), also termed α-ketoisocaproic acid sodium salt (1,2-¹³C₂, 99%), is a stable isotope-labeled sodium salt widely used in metabolic and biochemical research. Its molecular formula is ¹³C₂C₃H₇O₃Na, with carbon-13 isotopes incorporated at positions 1 and 2 of the pentanoate backbone (Figure 1). Key physicochemical properties include:
- Exact molecular mass: 154.05164810 g/mol
- Hydrogen bond acceptors: 3
- Topological polar surface area: 57.2 Ų
- Isotope mass: 154.05164810 g/mol .
The compound’s ¹³C labeling enables precise tracking of metabolic pathways, particularly in studies involving branched-chain amino acid (BCAA) catabolism, as it is structurally analogous to α-ketoisocaproate, a leucine metabolite .
Properties
Molecular Formula |
C6H9NaO3 |
|---|---|
Molecular Weight |
154.11 g/mol |
IUPAC Name |
sodium;4-methyl-2-oxo(1,2-13C2)pentanoate |
InChI |
InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i5+1,6+1; |
InChI Key |
IXFAZKRLPPMQEO-IGQLHDOCSA-M |
Isomeric SMILES |
CC(C)C[13C](=O)[13C](=O)[O-].[Na+] |
Canonical SMILES |
CC(C)CC(=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of α-ketoisocaproic acid, sodium salt (1,2-¹³C₂, 99%) typically involves the isotopic labeling of the parent compound, α-ketoisocaproic acidThis is achieved through a series of chemical reactions that incorporate labeled precursors .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using isotopically labeled starting materials. The process is optimized to ensure high yield and purity, often exceeding 98%. The compound is then purified and crystallized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: α-Ketoisocaproic acid, sodium salt (1,2-¹³C₂, 99%) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, α-ketoisocaproic acid, sodium salt (1,2-¹³C₂, 99%) is used as a standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study metabolic pathways and enzyme kinetics .
Biology: In biological research, this compound is used to investigate the metabolism of leucine and its role in various physiological processes. It is also used to study the effects of metabolic intermediates on cellular functions .
Medicine: In medical research, α-ketoisocaproic acid, sodium salt (1,2-¹³C₂, 99%) is used to study metabolic disorders such as maple syrup urine disease. It helps in understanding the biochemical basis of these diseases and developing potential therapeutic interventions .
Industry: In the industrial sector, this compound is used in the production of labeled biomolecules for research and diagnostic purposes. It is also used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of α-ketoisocaproic acid, sodium salt (1,2-¹³C₂, 99%) involves its role as a metabolic intermediate in the leucine degradation pathway. It is converted to various metabolites through enzymatic reactions, including the action of branched-chain amino acid aminotransferase and branched-chain α-keto acid dehydrogenase . These enzymes facilitate the transfer of amino groups and the oxidative decarboxylation of the compound, leading to the formation of acetyl-CoA, isovaleryl-CoA, and other metabolites .
Comparison with Similar Compounds
Sodium Pyruvate-1,2-¹³C₂
Structural and Functional Contrasts :
- Molecular formula : ¹³C₂C₃H₃O₃Na (exact mass: 114.985 g/mol).
- Applications : Sodium pyruvate-1,2-¹³C₂ (CAS: 312623-97-5) is central to glycolysis and gluconeogenesis. Its ¹³C labeling aids in metabolic flux analysis, particularly in energy production studies .
- Key Differences: Sodium 4-methyl-2-oxopentanoate-1,2-¹³C₂ is specialized in BCAA metabolism, whereas pyruvate-¹³C₂ focuses on central carbon metabolism.
Research Findings :
- Pyruvate-¹³C₂ is more soluble in aqueous media, facilitating its use in cell culture studies. In contrast, the branched structure of Sodium 4-methyl-2-oxopentanoate-¹³C₂ may require organic solvents for dissolution in certain experimental setups .
4-Methyl-2-oxopentanoic Acid (Unlabeled)
Comparison with Non-isotopic Analog:
- Molecular formula : C₆H₈O₃ (CAS: 816-66-0).
- Applications : The unlabeled form is used in chemical synthesis and safety testing. MedChemExpress identifies it as a laboratory chemical with roles in substance manufacturing .
- Key Differences: The sodium salt form enhances solubility for biological assays. Isotopic labeling in the ¹³C₂ variant allows for advanced tracer studies using NMR or mass spectrometry, which the unlabeled form cannot support .
Perfluoroalkyl ¹³C₂-labeled Compounds (e.g., M2-4:2 FTS, M2PFDoA)
Structural and Application Contrasts :
- Examples: M2-4:2 FTS: Sodium 1H,1H,2H,2H-perfluoro-1-[1,2-¹³C₂]hexanesulfonate. M2PFDoA: Perfluoro-n-[1,2-¹³C₂]dodecanoic acid .
- Key Differences: Backbone: Perfluorinated compounds feature fluorine-rich chains, while Sodium 4-methyl-2-oxopentanoate-¹³C₂ has a carboxylate group. Applications: Perfluoro-¹³C₂ compounds are primarily used as internal standards in environmental pollutant analysis (e.g., PFAS detection), whereas Sodium 4-methyl-2-oxopentanoate-¹³C₂ is applied in metabolic tracing .
Sodium [1,2-¹³C₂] Acetate
Functional Comparison :
- It incorporates into aromatic rings via polyketide pathways .
- Key Differences: Acetate-¹³C₂ serves as a universal precursor for acetyl-CoA, while Sodium 4-methyl-2-oxopentanoate-¹³C₂ is pathway-specific (BCAA catabolism). Labeling patterns differ: Acetate-¹³C₂ shows non-randomized incorporation in phaseollin but randomization in kievitone, whereas the pentanoate derivative’s labeling is retained in specific metabolites .
Data Tables
Table 1. Physicochemical Comparison of ¹³C₂-labeled Sodium Salts
| Compound | Molecular Formula | Exact Mass (g/mol) | Key Applications |
|---|---|---|---|
| Sodium 4-methyl-2-oxopentanoate-¹³C₂ | ¹³C₂C₃H₇O₃Na | 154.0516 | BCAA metabolism, NMR tracing |
| Sodium pyruvate-¹³C₂ | ¹³C₂C₃H₃O₃Na | 114.985 | Glycolysis, gluconeogenesis |
| Sodium [1,2-¹³C₂] acetate | ¹³C₂C₂H₃O₂Na | 84.982 | Polyketide biosynthesis |
| M2-4:2 FTS | ¹³C₂C₆F₁₁SO₃Na | 428.95 (estimated) | PFAS analysis, environmental MS |
Research Implications and Limitations
- Isotopic Purity: Sodium 4-methyl-2-oxopentanoate-¹³C₂ (99% purity) ensures minimal interference in tracer studies, critical for NMR sensitivity .
- Limitations : Unlike acetate-¹³C₂, this compound’s branched structure may limit its incorporation into certain metabolites, as seen in studies where isoprenyl groups lacked sufficient labeling .
Q & A
Q. What are the critical physicochemical properties of Sodium 4-methyl-2-oxopentanoate-1,2-13C₂ for experimental design?
The compound’s physicochemical properties are essential for solubility, stability, and interaction studies. Key parameters include:
- Exact molecular weight : 154.05164810 g/mol (crucial for mass spectrometry calibration) .
- Hydrogen bond acceptors : 3 (informs solvent compatibility and hydrogen-bonding interactions) .
- Topological polar surface area (TPSA) : 57.2 Ų (predicts membrane permeability and bioavailability) .
- Isotopic purity : 99% ¹³C enrichment at positions 1 and 2 (ensures minimal interference in isotopic tracing experiments) .
Methodological applications include using these parameters to design purification protocols (e.g., column chromatography based on polarity) or predict metabolic uptake rates.
Q. How does the ¹³C₂ labeling in this compound enhance metabolic pathway tracing?
The dual ¹³C labeling at positions 1 and 2 enables precise tracking of carbon flux in metabolic studies. For example, in biosynthetic pathways like plant phytoalexin production, ¹³C-labeled acetate derivatives are incorporated into aromatic rings, allowing ¹³C-NMR to map carbon origins (e.g., phaseollin biosynthesis in Phaseolus vulgaris) . This labeling avoids isotopic dilution and improves signal-to-noise ratios in tracer experiments.
Q. What analytical techniques are recommended for quantifying Sodium 4-methyl-2-oxopentanoate-1,2-13C₂?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize using PFBBr (pentafluorobenzyl bromide) derivatization to enhance volatility and ionization efficiency. Adjust pH (6.5–7.5) and reaction time (30–60 min) for maximal derivatization yield .
- ¹³C-NMR Spectroscopy : Use inverse-gated decoupling to suppress ¹H-¹³C coupling artifacts, ensuring accurate quantification of isotopic enrichment .
- Isotope Ratio Mass Spectrometry (IRMS) : Validate isotopic purity by comparing observed vs. theoretical mass distributions .
Advanced Research Questions
Q. How can discrepancies in isotopic labeling efficiency be resolved in plant metabolic studies?
Inconsistent labeling (e.g., absent ¹³C in isoprenoid substituents of phytoalexins) may arise from:
- Precursor depletion : Limited acetyl-CoA pools during late biosynthetic stages. Mitigate by co-administering unlabeled acetate to sustain precursor availability .
- Compartmentalization : Subcellular barriers (e.g., plastid vs. cytosol) may restrict labeled precursor access. Use compartment-specific inhibitors (e.g., cerulenin for cytosolic fatty acid synthesis) to isolate pathways .
- Post-hoc analysis : Apply tandem MS/MS to differentiate isotopic scrambling from true biosynthetic incorporation .
Q. What experimental strategies optimize the use of this compound in short-chain fatty acid (SCFA) isotopomer assays?
- Derivatization Optimization : Test PFBBr concentrations (50–200 mM) and extraction solvents (ethyl acetate vs. dichloromethane) to maximize recovery of ¹³C-labeled SCFAs .
- Contamination Control : Use high-mass isotopomers (e.g., M+2 or M+4) to distinguish experimental signals from natural abundance ¹³C .
- Time-course studies : Monitor labeling kinetics at 12–48 h intervals to capture dynamic metabolic flux (e.g., microbial fermentation models) .
Q. How does the compound’s isotopic profile influence its application in tracer-based metabolic flux analysis (MFA)?
The 1,2-¹³C₂ configuration allows reconstruction of metabolic networks via:
- Positional isotopomer analysis : Detect ¹³C-¹³C coupling in NMR spectra to map carbon–carbon bond formation (e.g., distinguishing linear vs. cyclic ketoglutarate derivatives) .
- Stochastic modeling : Integrate labeling data with genome-scale metabolic models (GEMs) to predict flux distributions in complex systems (e.g., cancer cell metabolism) .
- Correction for natural abundance : Use algorithms like IsoCor2 to subtract background ¹³C signals from experimental data .
Data Contradiction Analysis
Q. How should researchers address conflicting results in isotopic enrichment across different biosynthetic pathways?
Case Example: In Phaseolus vulgaris, ¹³C₂-labeled acetate was fully incorporated into phaseollin’s A-ring but randomized in kievitone’s A-ring. Resolution strategies include:
- Pathway-specific inhibitors : Block competing enzymes (e.g., chalcone synthase for flavonoid vs. isoflavonoid routes) to isolate labeling patterns .
- Stable isotope probing (SIP) : Combine with RNA-SEQ to correlate isotopic enrichment with pathway-specific gene expression .
- Quantum mechanical calculations : Model ¹³C chemical shifts to distinguish stereochemical vs. scrambling effects in NMR data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
